Danshenxinkun C

Description

BenchChem offers high-quality Danshenxinkun C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Danshenxinkun C including the price, delivery time, and more detailed information at info@benchchem.com.

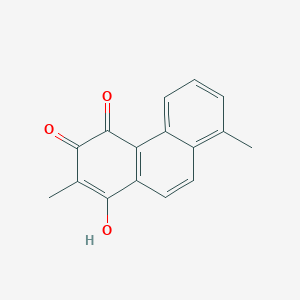

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2,8-dimethylphenanthrene-3,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-8-4-3-5-11-10(8)6-7-12-13(11)16(19)15(18)9(2)14(12)17/h3-7,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUULFFYQZPYLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Danshenxinkun C from Salvia miltiorrhiza: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of Danshenxinkun C, a bioactive diterpenoid quinone, from the roots of Salvia miltiorrhiza (Danshen). Due to the limited availability of a specific protocol for Danshenxinkun C, this document outlines a robust, generalized procedure based on established methods for the separation of structurally similar tanshinones from this widely used medicinal plant. The guide includes detailed experimental protocols, quantitative data presented in tabular format for easy comparison, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction to Salvia miltiorrhiza and its Bioactive Constituents

Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant highly valued in traditional Chinese medicine for its therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases. The medicinal efficacy of Danshen is attributed to a rich diversity of chemical constituents, which are broadly classified into two major groups: hydrophilic phenolic acids and lipophilic diterpenoid quinones, known as tanshinones.

Danshenxinkun C belongs to the tanshinone family, a class of abietane-type diterpenoids that are characteristic constituents of Salvia species. These compounds, including prominent members like tanshinone I, tanshinone IIA, and cryptotanshinone, have been the subject of extensive research due to their wide range of pharmacological activities, such as anti-inflammatory, antioxidant, and anti-cancer effects. The isolation and purification of individual tanshinones are crucial for detailed pharmacological studies and potential drug development.

Experimental Protocols for Isolation and Purification

The following protocols are a composite of established methods for the isolation of tanshinones from Salvia miltiorrhiza. These steps can be adapted and optimized for the specific target of Danshenxinkun C.

Plant Material and Pre-treatment

Dried roots of Salvia miltiorrhiza are the starting material. The roots should be coarsely powdered to increase the surface area for efficient extraction.

Extraction of Crude Tanshinones

Several methods can be employed for the initial extraction of lipophilic tanshinones from the plant material. Common techniques include solvent extraction with ethanol or ethyl acetate, and supercritical fluid extraction with CO₂.

Protocol: Ethanol Reflux Extraction

-

Maceration and Reflux: A specific quantity of powdered Salvia miltiorrhiza root (e.g., 1 kg) is macerated with 3 volumes of 95% ethanol (e.g., 3 L) at room temperature. The mixture is then subjected to reflux extraction for a defined period (e.g., 2 hours). This process is typically repeated 2-3 times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined ethanol extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., below 50°C) to yield a crude extract.

Fractionation by Solvent Partitioning

The crude extract is further fractionated to separate the lipophilic tanshinones from the more polar compounds.

Protocol: Liquid-Liquid Extraction

-

Suspension: The concentrated crude extract is suspended in water.

-

Partitioning: The aqueous suspension is partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The tanshinones, being lipophilic, will predominantly be found in the less polar fractions (e.g., petroleum ether and ethyl acetate).

-

Concentration: Each fraction is collected and concentrated under reduced pressure to yield the respective crude fractions for further purification.

Chromatographic Purification

The purification of individual tanshinones from the enriched lipophilic fraction is achieved through various chromatographic techniques. A multi-step approach is often necessary to obtain high-purity compounds.

Protocol: Multi-Step Chromatography

-

Silica Gel Column Chromatography (Initial Separation):

-

The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

A gradient elution is performed using a solvent system such as n-hexane-ethyl acetate with increasing polarity (e.g., from 100:0 to 0:100 v/v).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar retention factors (Rf values).

-

-

Preparative Thin Layer Chromatography (pTLC) (Intermediate Purification):

-

The pooled fractions from the column chromatography are further purified by pTLC on silica gel plates.

-

A suitable solvent system (e.g., petroleum ether-ethyl acetate, 4:1 v/v) is used for development.

-

The bands corresponding to the target compounds are scraped off, and the compounds are eluted with a suitable solvent (e.g., chloroform-methanol, 1:1 v/v).

-

-

High-Speed Counter-Current Chromatography (HSCCC) (Final Purification):

-

HSCCC is a highly effective technique for the final purification of tanshinones.

-

A two-phase solvent system is selected based on the polarity of the target compound. A common system for tanshinones is n-hexane-ethanol-water.

-

The sample is dissolved in the solvent mixture and injected into the HSCCC instrument for separation, yielding the purified Danshenxinkun C.

-

Structural Characterization

The structure of the isolated Danshenxinkun C is confirmed using various spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR): To elucidate the detailed chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the isolation of tanshinones from Salvia miltiorrhiza. These values can serve as a reference for optimizing the isolation of Danshenxinkun C.

Table 1: Extraction Yields of Tanshinones using Different Methods

| Extraction Method | Solvent | Extraction Time | Temperature | Total Tanshinone Yield (%) | Reference |

| Reflux Extraction | 95% Ethanol | 3 x 2 h | Boiling | ~5-7% of crude extract | General Literature |

| Ultrasonic Extraction | Methanol | 3 x 30 min | Room Temp. | Not specified | [1] |

| Supercritical CO₂ | CO₂ with Ethanol | 2 h | 40°C, 20 MPa | ~0.3-0.5% | [1] |

Table 2: High-Speed Counter-Current Chromatography (HSCCC) Parameters for Tanshinone Separation

| Target Compound | Solvent System (v/v/v) | Stationary Phase | Mobile Phase | Purity (%) | Reference |

| Danshenxinkun B | n-hexane-ethanol-water (10:7:3) | Upper Phase | Lower Phase | 94.3 | [2] |

| Cryptotanshinone | n-hexane-ethanol-water (10:5.5:4.5) | Upper Phase | Lower Phase | 98.8 | [2] |

| Tanshinone I | n-hexane-ethanol-water (10:5.5:4.5) | Upper Phase | Lower Phase | 93.5 | [2] |

| Tanshinone IIA | n-hexane-ethanol-water (10:5.5:4.5) | Upper Phase | Lower Phase | 96.8 | [2] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Danshenxinkun C Isolation

Signaling Pathway: Anti-inflammatory Action of Tanshinones

Tanshinones, such as cryptotanshinone, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which plays a crucial role in the innate immune response and inflammation.

Conclusion

The isolation of Danshenxinkun C from Salvia miltiorrhiza is a multi-step process that requires careful optimization of extraction and purification techniques. This guide provides a comprehensive framework for researchers to develop a robust protocol for obtaining this and other related tanshinones for further pharmacological investigation. The detailed methodologies, quantitative data, and visual diagrams presented herein are intended to facilitate the efficient and successful isolation of these promising bioactive compounds. As research into the therapeutic potential of individual tanshinones continues, the development of standardized and scalable isolation procedures will be of paramount importance for advancing drug discovery efforts.

References

- 1. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvia miltiorrhiza and Tanshinone IIA reduce endothelial inflammation and atherosclerotic plaque formation through inhibiting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Structure of Danshenxinkun C: A Gap in the Phytochemical Landscape of Danshen

Researchers and drug development professionals delving into the diverse chemical constituents of Salvia miltiorrhiza (Danshen) will find a wealth of information on a variety of diterpenoids, yet a comprehensive structural characterization of a specific compound, Danshenxinkun C, remains conspicuously absent from the current scientific literature. While its siblings, Danshenxinkun A, B, and D, have been isolated and their structures elucidated, Danshenxinkun C remains an enigma, presenting a notable knowledge gap in the phytochemical profile of this vital medicinal herb.

Danshen, a cornerstone of traditional Chinese medicine, is renowned for its rich composition of both hydrophilic phenolic acids and lipophilic diterpenoids, the latter of which are often categorized as tanshinones.[1][2] These compounds are the focus of extensive research due to their significant pharmacological activities, including antioxidant, anti-inflammatory, and cardiovascular-protective effects.[3] The structural characterization of these molecules is a critical first step in understanding their mechanisms of action and potential therapeutic applications.

While detailed spectroscopic and crystallographic data are available for many Danshen constituents, a thorough search of scientific databases reveals no specific experimental data or detailed protocols for the structural elucidation of Danshenxinkun C. This scarcity of information prevents the compilation of the quantitative data and detailed experimental methodologies requested for a comprehensive technical guide on this particular compound.

For context, the structural determination of related compounds, such as acetyl Danshenxinkun A, has been successfully achieved through a combination of spectroscopic techniques. These methods typically involve a systematic workflow to isolate and identify the chemical structure of a natural product.

General Experimental Workflow for Diterpenoid Characterization

The process of characterizing a novel diterpenoid like a Danshenxinkun variant from Salvia miltiorrhiza generally follows a well-established series of experimental procedures. This workflow is crucial for obtaining a pure compound and subsequently determining its precise molecular structure.

Key Experimental Protocols in Diterpenoid Structural Analysis

The structural confirmation of a novel compound relies on a suite of sophisticated analytical techniques. Below are the foundational experimental protocols that would be anticipated in a study focused on a new Danshenxinkun.

Table 1: Summary of Experimental Protocols for Structural Characterization

| Experiment | Methodology | Purpose |

| Extraction and Isolation | The dried and powdered roots of Salvia miltiorrhiza are typically extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. The resulting crude extracts are then subjected to repeated column chromatography over silica gel or other stationary phases. Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC). | To isolate individual compounds from the complex mixture present in the plant material. |

| Mass Spectrometry (MS) | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly employed to determine the precise molecular weight and elemental formula of the isolated compound. Fragmentation patterns observed in MS/MS experiments can provide clues about the compound's substructures. | To determine the molecular formula and gain initial structural insights. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A comprehensive suite of NMR experiments is the cornerstone of structural elucidation. This includes ¹H NMR to identify proton environments, ¹³C NMR for carbon skeleton analysis, and 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assembling the complete molecular structure. | To map the connectivity of atoms within the molecule and determine its constitution. |

| X-ray Crystallography | If the purified compound can be grown into a single crystal of sufficient quality, X-ray crystallography provides the most definitive three-dimensional structural information, including stereochemistry. This technique involves bombarding the crystal with X-rays and analyzing the resulting diffraction pattern. | To unambiguously determine the three-dimensional arrangement of atoms in the molecule. |

While the specific data for Danshenxinkun C is not available, the established methodologies for the characterization of other diterpenoids from Salvia miltiorrhiza provide a clear roadmap for future research. The isolation and structural elucidation of Danshenxinkun C would be a valuable contribution to the understanding of the chemical diversity of Danshen and could potentially unveil a new molecule with interesting biological activities. Until such research is published, the complete picture of the Danshenxinkun family remains partially obscured.

References

- 1. Danshenxinkun A | C18H16O4 | CID 149138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of Danshenxinkun C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danshenxinkun C is a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine. As a member of the tanshinone family, Danshenxinkun C shares a common biosynthetic origin from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Danshenxinkun C, detailing the key enzymatic steps, intermediate compounds, and the underlying genetic machinery. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery, facilitating further investigation and potential biotechnological production of this promising therapeutic compound.

Introduction

Salvia miltiorrhiza Bunge, commonly known as Danshen, is a perennial herb whose roots are a rich source of a variety of bioactive secondary metabolites. These compounds are broadly classified into two major groups: the water-soluble phenolic acids (e.g., salvianolic acids) and the lipophilic diterpenoids, predominantly tanshinones.[1] The tanshinones, including Danshenxinkun A, B, C, and D, are known for their diverse pharmacological activities, which have garnered significant interest in the scientific and medical communities.[1] Understanding the biosynthetic pathway of these compounds is crucial for ensuring a sustainable supply through metabolic engineering and for the potential discovery of novel derivatives with enhanced therapeutic properties. This guide focuses specifically on the biosynthesis of Danshenxinkun C, a less-studied but potentially significant member of this compound family.

The General Tanshinone Biosynthetic Pathway: A Prelude to Danshenxinkun C

The biosynthesis of all tanshinones, including Danshenxinkun C, originates from the central isoprenoid pathway, which provides the fundamental building blocks for a vast array of natural products.

Formation of the Diterpene Precursor: Geranylgeranyl Diphosphate (GGPP)

The journey to Danshenxinkun C begins with the synthesis of the C20 precursor, geranylgeranyl diphosphate (GGPP). In plants, GGPP is primarily produced via the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids. The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates to generate isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon units are then sequentially condensed by geranylgeranyl diphosphate synthase (GGPPS) to form the final C20 GGPP molecule.

The Core Tanshinone Skeleton: From GGPP to Miltiradiene

The commitment of GGPP to the tanshinone pathway is marked by a two-step cyclization process catalyzed by two distinct diterpene synthases:

-

Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate (CPP).

-

Kaurene Synthase-Like (KSL): Subsequently, a KSL enzyme mediates the ionization of the diphosphate group and a subsequent cyclization and rearrangement of CPP to yield the tricyclic diterpene hydrocarbon, miltiradiene . Miltiradiene represents the first stable intermediate and the committed precursor for the entire family of tanshinones.

Aromatization and a Key Branch Point: The Formation of Ferruginol

Following the formation of the core skeleton, miltiradiene undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). A key transformation is the aromatization of the C-ring of miltiradiene to produce ferruginol . This step is considered a critical branch point in the tanshinone biosynthetic pathway, leading to the vast structural diversity observed in this family of compounds.[2]

The Putative Biosynthetic Pathway of Danshenxinkun C

While the complete biosynthetic pathway of Danshenxinkun C has not been fully elucidated, based on the known structures of related tanshinones and characterized enzymatic reactions, a putative pathway can be proposed. The final steps in the biosynthesis of Danshenxinkun C likely involve a series of hydroxylations and other modifications of downstream intermediates derived from ferruginol. The precise sequence and the specific enzymes involved are areas of active research.

Based on available data, the biosynthesis of Danshenxinkun C is hypothesized to proceed through intermediates such as Danshenxinkun A or B, which are structurally similar.

Chemical Structures of Key Precursors

| Compound | Molecular Formula | PubChem CID |

| Danshenxinkun A | C18H16O4 | 149138 |

| Danshenxinkun B | C18H16O3 | 5320113 |

Data obtained from PubChem.[3][4]

The structural elucidation of Danshenxinkun C itself is a prerequisite for definitively mapping its biosynthetic origins. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for this purpose.

Visualization of the Proposed Biosynthetic Pathway

The following diagrams illustrate the core tanshinone biosynthetic pathway leading to the key intermediate ferruginol, and a speculative continuation towards the Danshenxinkun family of compounds.

Caption: Proposed biosynthetic pathway of Danshenxinkun C.

Experimental Protocols for Pathway Elucidation

The determination of the biosynthetic pathway of Danshenxinkun C relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Identification and Functional Characterization of Biosynthetic Genes

Objective: To identify and verify the function of candidate genes (e.g., CYP450s, dehydrogenases) involved in the later steps of Danshenxinkun C biosynthesis.

Experimental Workflow:

Caption: Workflow for gene functional characterization.

Methodology:

-

Transcriptome Analysis: RNA sequencing of S. miltiorrhiza tissues actively producing tanshinones is performed to identify differentially expressed genes, particularly those belonging to enzyme families known to be involved in secondary metabolism (e.g., CYP450s, reductases).

-

Candidate Gene Selection: Genes with expression patterns that correlate with the accumulation of Danshenxinkun C are selected as primary candidates.

-

Gene Cloning: The full-length cDNA of candidate genes is amplified by PCR and cloned into a suitable expression vector.

-

Heterologous Expression: The expression construct is transformed into a heterologous host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, that is engineered to produce the precursor compound (e.g., ferruginol or a later intermediate).

-

Enzyme Assays:

-

In vivo: The culture medium and cell extracts of the recombinant host are analyzed for the conversion of the precursor to a new product.

-

In vitro: The candidate enzyme is purified, and an assay is performed with the putative substrate and necessary co-factors (e.g., NADPH for CYP450s).

-

-

Product Identification: The product of the enzymatic reaction is purified and its structure is determined using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Quantitative Analysis of Pathway Intermediates

Objective: To quantify the levels of Danshenxinkun C and its precursors in S. miltiorrhiza tissues under different conditions to understand the metabolic flux and identify rate-limiting steps.

Methodology:

-

Sample Preparation: Plant tissues (e.g., roots, hairy root cultures) are harvested, freeze-dried, and ground to a fine powder. Metabolites are extracted using a suitable organic solvent (e.g., methanol, ethyl acetate).

-

Analytical Method: A sensitive and specific analytical method, typically Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), is developed and validated for the simultaneous quantification of Danshenxinkun C and its proposed precursors.[6]

-

Data Analysis: The concentrations of the target analytes are determined by comparing their peak areas to those of authentic standards. This data can be used to build metabolic models and identify key regulatory points in the pathway.

Future Perspectives

The complete elucidation of the biosynthetic pathway of Danshenxinkun C will open up several exciting avenues for future research and development. A thorough understanding of the enzymatic machinery will enable the use of synthetic biology and metabolic engineering approaches to produce Danshenxinkun C in microbial hosts, providing a sustainable and scalable alternative to extraction from plant sources. Furthermore, the characterization of the biosynthetic enzymes will provide a toolkit for creating novel tanshinone derivatives with potentially improved pharmacological properties through combinatorial biosynthesis. Continued research in this area is essential for unlocking the full therapeutic potential of this fascinating class of natural products.

References

- 1. Danshenxinkun A | C18H16O4 | CID 149138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Danshenxinkun A | Natural product | TargetMol [targetmol.com]

- 3. Danshenxinkun D | C21H20O4 | CID 127172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Danshenxinkun B | C18H16O3 | CID 5320113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

- 6. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Danshenxinkun C: Discovery and Natural Sources

This technical guide provides a comprehensive overview of the discovery and natural sources of Danshenxinkun C, a bioactive diterpenoid. The information is curated for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Discovery

Danshenxinkun C is a diterpenoid compound that has been isolated from Salvia miltiorrhiza Bunge (also known as Danshen), a perennial plant belonging to the Lamiaceae family.[1] While the specific initial discovery of Danshenxinkun C is not as widely documented as some of the more abundant tanshinones, its identification is a result of extensive phytochemical investigations of Salvia miltiorrhiza. This plant has been a cornerstone of traditional Chinese medicine for centuries, used primarily for the treatment of cardiovascular and cerebrovascular diseases.[1][2]

The scientific exploration of Danshen's chemical constituents began in the 1930s with the isolation of lipophilic compounds like tanshinone I, tanshinone IIA, and cryptotanshinone.[3] Over time, advanced analytical techniques have led to the identification of over 200 individual compounds from Salvia miltiorrhiza, including a variety of diterpenoids.[2] Danshenxinkun C belongs to this class of compounds, which are responsible for the characteristic red color of the plant's root.[4][5] The ongoing research into the minor constituents of Danshen continues to reveal new compounds and potential therapeutic activities.

Natural Sources

The primary and most well-documented natural source of Danshenxinkun C is the dried root and rhizome of Salvia miltiorrhiza Bunge .[1] This plant is widely distributed in China, with significant cultivation in provinces such as Shandong, Henan, Shanxi, Shaanxi, and Sichuan.[1] The quality and content of active ingredients, including Danshenxinkun C, can be influenced by environmental and soil conditions.[1]

While Danshenxinkun C is a constituent of Salvia miltiorrhiza, it is considered one of the minor diterpenoids compared to more abundant compounds like tanshinone IIA and cryptotanshinone.[4] The concentration of these compounds can be relatively low in the raw plant material, which has prompted research into methods to increase their yield, including biotechnology strategies involving cultured hairy roots.[4]

Chemical Structure

The chemical structures of the major components of Danshen, including related tanshinones, have been extensively studied. Danshenxinkun C is part of the larger family of diterpenoids found in Salvia miltiorrhiza. While the exact structure of Danshenxinkun C is not detailed in the provided search results, its relatives, Danshenxinkun A and B, are known diterpenoids.[1][6][7]

Isolation and Purification

The isolation of Danshenxinkun C and other diterpenoids from Salvia miltiorrhiza typically involves a multi-step process.

Table 1: Quantitative Data on Diterpenoid Purification from Salvia miltiorrhiza

| Compound | Purity (%) |

| Dihydrotanshinone I | 88.1 |

| Cryptotanshinone | 98.8 |

| Methylenetanshiquinone | 97.6 |

| Tanshinone I | 93.5 |

| Tanshinone IIA | 96.8 |

| Danshenxinkun B | 94.3 |

| Data from a study on the preparative isolation of six diterpenoids from Salvia miltiorrhiza using high-speed counter-current chromatography.[8] |

Experimental Protocol: General Methodology for Diterpenoid Isolation

A common method for the preparative separation and purification of diterpenoids from Salvia miltiorrhiza is high-speed counter-current chromatography (HSCCC).[8]

-

Extraction: The dried roots of S. miltiorrhiza are extracted with a solvent such as ethanol.[7] The resulting extract is then concentrated.

-

Partitioning: The crude extract is partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.[7]

-

Chromatography: The organic extract is subjected to various chromatographic techniques.

-

Silica Gel Column Chromatography: The extract is first passed through a silica gel column and eluted with a solvent gradient (e.g., n-hexane-ethyl acetate) to achieve initial separation.[7]

-

High-Speed Counter-Current Chromatography (HSCCC): For finer purification, HSCCC is employed. A two-phase solvent system is used to separate the compounds based on their partition coefficients. A stepwise elution process can yield several pure diterpenoids in a single run.[8]

-

-

Purity Analysis: The purity of the isolated compounds is typically determined by High-Performance Liquid Chromatography (HPLC).[9]

Signaling Pathways and Biological Activities

The active constituents of Danshen, including diterpenoids and phenolic acids, are known to modulate various signaling pathways, contributing to their therapeutic effects.[10]

Biological Activities of Danshen Constituents

-

Cardiovascular Effects: Tanshinones, a class of compounds that includes Danshenxinkun C, exhibit potent anti-inflammatory and antioxidant properties that protect the vascular endothelium.[10] They also have antithrombotic effects by inhibiting platelet aggregation.[10]

-

Anti-inflammatory Effects: Danshen constituents can downregulate the expression of pro-inflammatory mediators such as TNF-α, IL-1β, and NF-κB.[10]

-

Neuroprotective Effects: Phenolic acids in Danshen have been shown to protect neurons from oxidative damage and apoptosis by modulating signaling pathways involving caspases and Bcl-2.[10]

-

Anticancer Properties: Danshen has been reported to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including cell cycle disruption and inhibition of angiogenesis.[10]

Diagram of a Generalized Experimental Workflow for Bioactivity Screening

Caption: A generalized workflow for the isolation and bioactivity screening of natural products.

Diagram of a Simplified NF-κB Signaling Pathway Modulated by Danshen

Caption: Simplified NF-κB signaling pathway and points of inhibition by Danshen constituents.

References

- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tmrjournals.com [tmrjournals.com]

- 6. Danshenxinkun B | C18H16O3 | CID 5320113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nricm.edu.tw [nricm.edu.tw]

- 8. Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]

Preliminary Biological Screening of Danshenxinkun C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, specific biological screening information for Danshenxinkun C is not publicly accessible. This guide provides a comprehensive overview of the typical preliminary biological screening protocols and reported activities for analogous diterpenoid compounds isolated from Salvia miltiorrhiza (Danshen), the source of Danshenxinkun C. The methodologies and findings presented herein serve as a foundational reference for initiating research on novel compounds from this medicinal plant.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a staple of traditional Chinese medicine with a rich history of use in treating cardiovascular and cerebrovascular diseases.[1] Its therapeutic effects are attributed to a diverse array of bioactive constituents, primarily categorized into hydrophilic phenolic acids and lipophilic diterpenoids (tanshinones).[2][3] Danshenxinkun C is presumed to be a member of the latter class. Preliminary biological screening of novel compounds from Danshen is a critical first step in the drug discovery pipeline, aimed at identifying and characterizing their pharmacological potential. This typically involves a battery of in vitro assays to assess cytotoxic, anti-inflammatory, and antioxidant activities, which are hallmark therapeutic indicators for compounds derived from this plant.[4]

Core Biological Screening Assays

The initial evaluation of a novel diterpenoid from Danshen, such as Danshenxinkun C, would likely involve a panel of standardized in vitro assays.

Cytotoxicity and Anti-proliferative Activity

A primary concern for any potential therapeutic agent is its effect on cell viability and proliferation, particularly in the context of oncology.

Table 1: Representative Cytotoxicity of Major Tanshinones from Danshen

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µg/mL) | Reference |

| Danshen Alcohol Extract | HSC-3 | MTT | 48 | 26.67 | [5] |

| Danshen Alcohol Extract | OC-2 | MTT | 48 | 30.68 | [5] |

| Tanshinone IIA | HepG2 | MTT | 24 | > 25 µM | [6] |

| Tanshinone IIA | HepG2 | MTT | 48 | ~20 µM | [6] |

| Cryptotanshinone | HepG2 | MTT | 48 | > 25 µM | [6] |

| Dihydrotanshinone I | MDA-MB-231 | Proliferation Assay | - | Significant reduction at 1 µM | [2] |

| Dihydrotanshinone I | HL-60 | Proliferation Assay | - | Significant reduction at 1 µM | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., HepG2, HSC-3) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Danshenxinkun C) dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the cytotoxicity of a test compound using the MTT assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Compounds from Danshen are known to possess anti-inflammatory properties.[7][8]

Table 2: Representative Anti-inflammatory Activity of Danshen Constituents

| Compound/Extract | Model | Key Findings | Signaling Pathway Implicated | Reference |

| Danshen Extract | LPS-induced inflammation | Inhibition of TNF-α and IL-1β release | NIK-IKK, ERK1/2, p38, JNK | [8] |

| Cryptotanshinone | Ischemic myocardial tissue | Reduced expression of TNF-α, IL-1β, IL-6 | p38 MAPK/JNK/ERK | [4] |

| Dihydroisotanshinone I | Macrophage/prostate cancer co-culture | Reduced secretion of CCL2 | STAT3/CCL2 | [9] |

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

-

Data Analysis: Compare the nitrite levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound on NO production.

Antioxidant Activity

The antioxidant properties of Danshen constituents are well-documented and contribute significantly to their protective effects, particularly in cardiovascular conditions.[4][7]

Table 3: Representative Antioxidant Activity of Danshen Extracts

| Extract | Assay | Result | Reference |

| Danshen Water-Extract | DPPH Assay | Strong antioxidant activity | [1] |

| Danshen Water-Extract | FRAP Assay | Strong antioxidant activity | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution. Use ascorbic acid as a positive control.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the SC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Signaling Pathways Modulated by Danshen Compounds

Preliminary screening often extends to elucidating the mechanism of action by investigating the modulation of key signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Some Danshen compounds have been shown to modulate this pathway.[10] For instance, Danshen extract has been reported to inhibit the proliferation of breast cancer cells by down-regulating Akt phosphorylation.[6][10]

References

- 1. Danshensu is the major marker for the antioxidant and vasorelaxation effects of Danshen (Salvia miltiorrhiza) water-extracts produced by different heat water-extractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Efficacy and Function of Danshen [en.cnys.com]

- 5. Anticancer Effects of Salvia miltiorrhiza Alcohol Extract on Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of major tanshinones isolated from Danshen (Salvia miltiorrhiza) on HepG2 cells in relation to glutathione perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]

- 8. Immunomodulatory Effects of Danshen (Salvia miltiorrhiza) in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Danshen extracts decrease blood C reactive protein and prevent ischemic stroke recurrence: a controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Danshen (Salvia miltiorrhiza) extract inhibits proliferation of breast cancer cells via modulation of Akt activity and p27 level - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Danshenxinkun C

For Researchers, Scientists, and Drug Development Professionals

Danshenxinkun C, a diterpenoid quinone isolated from the renowned medicinal plant Salvia miltiorrhiza (Danshen), has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties and stability of Danshenxinkun C, offering valuable insights for researchers engaged in natural product chemistry, pharmacology, and drug development.

Core Chemical Properties

While specific experimentally determined data for Danshenxinkun C remains elusive in publicly available databases, its classification as a diterpenoid quinone provides a basis for understanding its fundamental chemical characteristics. Diterpenoid quinones are a class of natural products characterized by a C20 carbon skeleton and a quinone moiety.

To provide a comparative context, the chemical properties of structurally related compounds isolated from Salvia miltiorrhiza, Danshenxinkun A and Danshenxinkun B, are summarized below. This data, sourced from PubChem, can serve as a valuable reference for estimating the physicochemical parameters of Danshenxinkun C.

| Property | Danshenxinkun A[1] | Danshenxinkun B[2] | Danshenxinkun C (Predicted) |

| Molecular Formula | C₁₈H₁₆O₄ | C₁₈H₁₆O₃ | C₁₇H₁₄O₅ |

| Molecular Weight | 296.3 g/mol | 280.3 g/mol | 298.28 g/mol |

| Appearance | Not specified | Not specified | Likely a colored crystalline solid |

| Solubility | Not specified | Not specified | Expected to be soluble in organic solvents and sparingly soluble in water |

| Melting Point | Not specified | Not specified | Not determined |

| Boiling Point | Not specified | Not specified | Not determined |

Note: The properties for Danshenxinkun C are predicted based on the reported molecular formula and general characteristics of diterpenoid quinones.

The structural elucidation of Danshenxinkun C was first reported by Wu et al. in 2016, who isolated it along with its analogs Danshenxinkun A, B, and D from Salvia miltiorrhiza. Further detailed characterization can be found in the work of Li et al. (1988), who described a compound referred to as salvianolic acid C, which is understood to be synonymous with Danshenxinkun C.

Chemical Stability Profile

The stability of Danshenxinkun C is a critical factor for its handling, formulation, and potential therapeutic efficacy. As a diterpenoid quinone, its stability is influenced by several factors, including light, heat, pH, and oxidative conditions.

Light Sensitivity: Diterpenoid quinones are known to be sensitive to light. Exposure to UV or visible light can induce photochemical reactions, leading to degradation. It is therefore recommended that Danshenxinkun C be stored in light-resistant containers.

Thermal Stability: Elevated temperatures can accelerate the degradation of many natural products, including diterpenoid quinones. While specific data for Danshenxinkun C is not available, studies on other tanshinones suggest that they are susceptible to thermal degradation.

pH Sensitivity: The stability of Danshenxinkun C is likely pH-dependent. The quinone moiety can undergo reactions such as hydrolysis or rearrangement under acidic or alkaline conditions.

Oxidative Stability: The phenolic and quinone groups present in the structure of Danshenxinkun C make it susceptible to oxidation. Contact with oxidizing agents or exposure to air over prolonged periods may lead to the formation of degradation products. To mitigate this, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Experimental Protocols

General Protocol for Forced Degradation Studies:

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. A general protocol for investigating the stability of Danshenxinkun C would involve the following steps:

-

Preparation of Stock Solution: A stock solution of Danshenxinkun C of known concentration is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

-

Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at a controlled temperature.

-

Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at a controlled temperature.

-

Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solid compound or a solution at a specific temperature (e.g., 60-80°C).

-

Photodegradation: Exposing the solution to a controlled light source (e.g., UV lamp or a photostability chamber).

-

-

Sample Analysis: At specified time points, samples are withdrawn, neutralized (if necessary), and analyzed by a stability-indicating HPLC method to quantify the remaining Danshenxinkun C and detect the formation of degradation products.

Development of a Stability-Indicating HPLC Method:

A crucial component of stability testing is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Signaling Pathways

While the specific signaling pathways modulated by Danshenxinkun C have not been extensively studied, the broader class of diterpenoids from Salvia miltiorrhiza is known to interact with various cellular signaling cascades. Research on Danshen extracts and other related compounds has implicated their involvement in pathways such as the MAPK/ERK and PI3K/Akt signaling pathways, which are crucial in cell proliferation, survival, and inflammation. Further investigation is warranted to elucidate the precise molecular targets and mechanisms of action of Danshenxinkun C.

Conclusion

Danshenxinkun C represents a promising natural product with potential for further pharmacological investigation. This guide has synthesized the currently available information on its chemical properties and stability, highlighting the need for more specific experimental data. The provided experimental frameworks and insights into potential biological activities are intended to support and guide future research endeavors aimed at unlocking the full therapeutic potential of this intriguing diterpenoid quinone.

References

- 1. New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. [PDF] New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities | Semantic Scholar [semanticscholar.org]

The Hypothesized Mechanism of Action of Danshenxinkun C: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Danshenxinkun C is a naturally occurring para-phenanthrenequinone compound isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), a prominent herb in traditional Chinese medicine.[1][2][3] While Danshen and its major active components, such as tanshinone IIA and salvianolic acid B, have been extensively studied for their therapeutic effects, particularly in cardiovascular diseases, the specific mechanism of action of Danshenxinkun C remains largely uninvestigated. This guide synthesizes the current understanding of the broader pharmacological activities of Danshen and its related diterpenoid quinone constituents to propose a hypothesized mechanism of action for Danshenxinkun C. It is postulated that Danshenxinkun C likely contributes to the therapeutic effects of Danshen through a multi-target, multi-pathway approach involving anti-inflammatory, anti-apoptotic, and cardioprotective activities. This document provides a framework for future research, including detailed experimental protocols and data presentation formats, to elucidate the precise molecular mechanisms of Danshenxinkun C.

Introduction to Danshenxinkun C

Danshenxinkun C is a diterpenoid compound with the chemical formula C₂₁H₂₀O₄, identified as a para-phenanthrenequinone derivative from Salvia miltiorrhiza.[1] Diterpenoids from Danshen are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[4][5] Given its structural class, Danshenxinkun C is hypothesized to share similar pharmacological properties with other well-characterized tanshinones.

Hypothesized Core Mechanisms of Action

Based on the known functions of Danshen and its related compounds, the mechanism of action of Danshenxinkun C is likely multifaceted. The core hypothesized mechanisms include:

-

Cardioprotection: Contributing to the protection of the myocardium against ischemia-reperfusion injury and atherosclerosis.

-

Anti-inflammatory Effects: Modulation of key inflammatory signaling pathways to reduce the expression of pro-inflammatory mediators.

-

Regulation of Apoptosis: Induction or inhibition of apoptosis in a context-dependent manner, which is relevant in both cancer and tissue injury.

Data Presentation: Hypothesized Molecular Targets and Effects

The following tables summarize quantitative data from studies on Danshen and its major components, which can serve as a reference for designing experiments to investigate Danshenxinkun C.

Table 1: Potential Anti-inflammatory Effects of Danshenxinkun C (Hypothesized)

| Target Molecule | Cell Type | Stimulus | Effect of Related Danshen Compound | Potential Effect of Danshenxinkun C | Reference |

| TNF-α | Macrophages | LPS | Inhibition of expression | Inhibition of expression | [5] |

| IL-1β | Macrophages | LPS | Inhibition of expression | Inhibition of expression | [5] |

| IL-6 | Macrophages | LPS | Inhibition of expression | Inhibition of expression | [5] |

| NF-κB | Endothelial Cells | TNF-α | Inhibition of activation | Inhibition of activation | [5] |

| iNOS | Macrophages | LPS | Inhibition of expression | Inhibition of expression | [4] |

| COX-2 | Macrophages | LPS | Inhibition of expression | Inhibition of expression | [5] |

Table 2: Potential Anti-apoptotic Effects of Danshenxinkun C in Cardioprotection (Hypothesized)

| Target Molecule | Cell Type/Model | Condition | Effect of Related Danshen Compound | Potential Effect of Danshenxinkun C | Reference |

| Bax | H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Downregulation | Downregulation | [6] |

| Bcl-2 | H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Upregulation | Upregulation | [6] |

| Caspase-3 | H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Inhibition of activation | Inhibition of activation | [6] |

| Mitochondrial Permeability Transition Pore (mPTP) | Rat Myocardium | Ischemia/Reperfusion | Inhibition of opening | Inhibition of opening | [1] |

Table 3: Potential Pro-apoptotic Effects of Danshenxinkun C in Cancer Cells (Hypothesized)

| Target Molecule | Cell Type | Effect of Related Danshen Compound | Potential Effect of Danshenxinkun C | Reference |

| Cleaved PARP | Breast Cancer Cells | Upregulation | Upregulation | [7] |

| GPX4 | Breast Cancer Cells | Downregulation (inducing ferroptosis) | Downregulation | [7] |

| STAT3 | Prostate Cancer Cells | Inhibition of phosphorylation | Inhibition of phosphorylation |

Signaling Pathways: A Visual Hypothesis

The following diagrams illustrate the key signaling pathways likely modulated by Danshenxinkun C, based on the known actions of other Danshen constituents.

Caption: Hypothesized cardioprotective signaling pathways of Danshenxinkun C.

Caption: Hypothesized anti-inflammatory signaling pathway of Danshenxinkun C.

Caption: Hypothesized dual regulation of apoptosis by Danshenxinkun C.

Experimental Protocols

To validate the hypothesized mechanisms of action for Danshenxinkun C, the following experimental protocols are recommended.

Cell Culture and Treatment

-

Cell Lines:

-

Cardiomyocytes: H9c2 rat cardiomyoblasts or primary neonatal rat ventricular myocytes.

-

Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Macrophages: RAW 264.7 murine macrophages.

-

Cancer Cell Lines: MCF-7 (breast cancer), PC-3 (prostate cancer).

-

-

Culture Conditions: Maintain cells in appropriate media (e.g., DMEM for H9c2 and RAW 264.7, RPMI-1640 for PC-3) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Dissolve Danshenxinkun C (obtained from a reputable supplier) in DMSO to prepare a stock solution. Treat cells with varying concentrations of Danshenxinkun C for predetermined time points. A vehicle control (DMSO) should be included in all experiments. For inflammatory and injury models, pre-treatment with Danshenxinkun C followed by a stimulus (e.g., LPS for macrophages, H₂O₂ or hypoxia/reoxygenation for cardiomyocytes) is recommended.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-NF-κB, anti-Bax, anti-Bcl-2, anti-phospho-STAT3, anti-cleaved PARP, anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands can be performed using software like ImageJ, with β-actin as a loading control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

RNA Extraction: Isolate total RNA from treated cells using TRIzol reagent or a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green master mix and gene-specific primers for target genes (e.g., TNF-α, IL-6, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Flow Cytometry for Apoptosis Analysis

-

Cell Preparation: Harvest and wash treated cells with cold PBS.

-

Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark, according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Conclusion and Future Directions

Danshenxinkun C, as a constituent of the well-established medicinal herb Salvia miltiorrhiza, holds therapeutic potential. The hypotheses presented in this guide, based on the known activities of structurally related compounds, provide a strong foundation for initiating research into its specific mechanisms of action. Future studies should focus on validating these hypotheses using the outlined experimental protocols. Furthermore, in vivo studies using animal models of cardiovascular disease and cancer are crucial to determine the physiological relevance and therapeutic efficacy of Danshenxinkun C. Elucidating the precise molecular targets and signaling pathways of Danshenxinkun C will be instrumental in its potential development as a novel therapeutic agent.

References

- 1. Research Progress on Chemical Compositions, Pharmacological Activities, and Toxicities of Quinone Compounds in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Isocryptotanshinone | CAS:22550-15-8 | Manufacturer ChemFaces [chemfaces.com]

- 6. d-nb.info [d-nb.info]

- 7. epdf.pub [epdf.pub]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Danshenxinkun C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenxinkun C is a bioactive diterpenoid compound isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bunge (Danshen). Danshen is a well-known traditional Chinese medicine used for the treatment of cardiovascular diseases.[1][2][3] The lipophilic tanshinones, including Danshenxinkun C, are considered among its major active constituents.[3] This document provides a detailed protocol for the extraction and purification of Danshenxinkun C, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are based on established techniques for the isolation of structurally related diterpenoids from Salvia miltiorrhiza.[4][5][6]

Experimental Protocols

1. Extraction of Crude Diterpenoids from Salvia miltiorrhiza

This protocol outlines the initial extraction of a crude mixture containing Danshenxinkun C from the dried roots of Salvia miltiorrhiza.

Materials:

-

Dried roots of Salvia miltiorrhiza

-

Ethanol (95%)

-

n-Hexane

-

Ethyl acetate

-

Rotary evaporator

-

Grinder or mill

-

Extraction vessel (e.g., large beaker or flask)

-

Filter paper

Protocol:

-

Preparation of Plant Material: Grind the dried roots of Salvia miltiorrhiza into a coarse powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Liquid-Liquid Partitioning:

-

Suspend the residue in water and partition with ethyl acetate.[5]

-

Separate the ethyl acetate layer, which will contain the lipophilic diterpenoids, including Danshenxinkun C.

-

Concentrate the ethyl acetate extract to dryness to yield the crude extract.

-

2. Purification of Danshenxinkun C

This protocol describes the purification of Danshenxinkun C from the crude extract using a combination of silica gel chromatography and high-speed counter-current chromatography (HSCCC).

2.1. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

-

Crude extract from Protocol 1

-

Silica gel (100-200 mesh)

-

Glass chromatography column

-

Solvent system: n-hexane and ethyl acetate gradient

-

Fraction collector

-

Thin-layer chromatography (TLC) plates

Protocol:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in n-hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing ethyl acetate in n-hexane.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

-

Pooling of Fractions: Combine the fractions containing compounds with similar TLC profiles, which are expected to include Danshenxinkun C and other diterpenoids.

-

Concentration: Concentrate the pooled fractions to obtain a semi-purified extract.

2.2. High-Speed Counter-Current Chromatography (HSCCC) (Final Purification)

HSCCC is an effective technique for the preparative separation of diterpenoids from Salvia miltiorrhiza.[4][6]

Materials:

-

Semi-purified extract from Protocol 2.1

-

HSCCC instrument

-

Two-phase solvent system: A suitable system for separating diterpenoids is n-hexane-ethanol-water.[4] A stepwise elution with varying ratios may be necessary for optimal separation.

-

HPLC system for purity analysis

Protocol:

-

Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

-

HSCCC Operation:

-

Fill the HSCCC column with the stationary phase (upper phase).

-

Set the desired rotational speed.

-

Pump the mobile phase (lower phase) into the column until hydrodynamic equilibrium is reached.

-

-

Sample Injection: Dissolve the semi-purified extract in the mobile phase and inject it into the HSCCC system.

-

Elution and Fraction Collection: Perform the elution and collect fractions based on the detector response. A stepwise elution, starting with System A and switching to System B, can be employed for better resolution.[4]

-

Purity Analysis: Analyze the purity of the collected fractions corresponding to individual peaks using HPLC.

-

Isolation of Danshenxinkun C: Combine the fractions containing pure Danshenxinkun C and evaporate the solvent to obtain the purified compound.

Data Presentation

The following table summarizes representative quantitative data for the purification of diterpenoids from Salvia miltiorrhiza using HSCCC, which can be indicative of the expected purity for Danshenxinkun C.

| Compound | Purity (%) | Reference |

| Dihydrotanshinone I | 88.1 | [4] |

| Cryptotanshinone | 98.8 | [4] |

| Methylenetanshiquinone | 97.6 | [4] |

| Tanshinone I | 93.5 | [4] |

| Tanshinone IIA | 96.8 | [4] |

| Danshenxinkun B | 94.3 | [4] |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of Danshenxinkun C.

References

- 1. Integrative quantitative and qualitative analysis for the quality evaluation and monitoring of Danshen medicines from different sources using HPLC-DAD and NIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nricm.edu.tw [nricm.edu.tw]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Danshenxinkun C - Isolation, Characterization, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Danshenxinkun C, a bioactive diterpenoid isolated from the medicinal plant Salvia miltiorrhiza (Danshen). While a complete total synthesis of Danshenxinkun C has not been extensively reported in the literature, this document details its isolation from natural sources, its characterization, and discusses synthetic strategies relevant to its structural class of tanshinones.

Introduction to Danshenxinkun C

Danshenxinkun C is a member of the tanshinone family, a class of abietane-type diterpenoids responsible for many of the therapeutic effects of Danshen.[1][2] This traditional Chinese medicine has been used for centuries to treat cardiovascular and cerebrovascular diseases.[3][4][5] The tanshinones, including Danshenxinkun C, are characterized by a four-ring structure and are known for their diverse biological activities, such as anti-inflammatory, antioxidant, and antitumor effects.[1][6][7]

Application Notes: Biological Activity and Therapeutic Potential

The therapeutic potential of tanshinones is linked to their ability to modulate various cellular signaling pathways. While specific pathways for Danshenxinkun C are still under investigation, related tanshinones are known to exert their effects through several key mechanisms. For instance, cryptotanshinone, a structurally similar compound, has been shown to modulate inflammatory pathways by inhibiting the translocation of NF-κB and reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3] This is often mediated through the regulation of the p38 MAPK/JNK/ERK signaling cascade.[3] These activities underscore the potential of Danshenxinkun C and other tanshinones in the development of novel therapeutics for inflammatory diseases and cardiovascular conditions.

Below is a diagram illustrating a potential signaling pathway modulated by tanshinones.

Figure 1. A representative signaling pathway modulated by tanshinones, leading to anti-inflammatory effects.

Experimental Protocols

Protocol 1: Isolation and Purification of Danshenxinkun C from Salvia miltiorrhiza

This protocol outlines a general method for the extraction and isolation of Danshenxinkun C and other tanshinones from the dried roots of Salvia miltiorrhiza.

1. Extraction:

-

The dried and powdered roots of Salvia miltiorrhiza are subjected to extraction with a suitable organic solvent. A common method involves refluxing with 70% ethanol.[8]

-

Alternatively, supercritical fluid extraction (SFE) with CO2 and a modifier like ethanol can be employed for a more efficient and cleaner extraction.[2]

2. Partitioning:

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

This residue is then suspended in water and partitioned with a nonpolar solvent such as chloroform or ethyl acetate to separate the lipophilic tanshinones from the hydrophilic phenolic compounds.[8]

3. Chromatographic Separation:

-

The organic layer containing the tanshinones is concentrated and subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a hexane-ethyl acetate gradient, is used to separate the different tanshinones.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

4. Purification:

-

Fractions containing Danshenxinkun C are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

A mobile phase of methanol/water or acetonitrile/water is typically used.[9]

5. Characterization:

-

The structure of the purified Danshenxinkun C is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The following diagram illustrates the general workflow for the isolation of Danshenxinkun C.

Figure 2. General workflow for the isolation and purification of Danshenxinkun C.

Protocol 2: General Synthetic Strategy for the Tanshinone Core

While a specific total synthesis for Danshenxinkun C is not detailed in the available literature, synthetic approaches to the core tanshinone skeleton have been explored. These often involve the construction of the tetracyclic ring system from simpler precursors. The biosynthesis of tanshinones proceeds via the methylerythritol phosphate (MEP) pathway, starting from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[10][11] A key intermediate in this pathway is miltiradiene, which is then elaborated into the various tanshinones.[10][12]

A biomimetic synthetic approach could therefore involve:

-

Synthesis of a suitable substituted naphthalene derivative to serve as the A and B rings.

-

Annulation of the C and D rings onto the naphthalene core. This could be achieved through various methods, such as Diels-Alder reactions, Friedel-Crafts acylations/alkylations, or radical cyclizations.

Data Presentation

The following table summarizes the key characteristics of Danshenxinkun C and related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source | Key Biological Activities |

| Danshenxinkun A | C20H24O3 | 328.4 | Salvia miltiorrhiza | Anti-inflammatory, Antioxidant |

| Danshenxinkun C | C19H20O4 | 324.36 | Salvia miltiorrhiza | Under Investigation |

| Tanshinone IIA | C19H18O3 | 294.34 | Salvia miltiorrhiza | Cardioprotective, Anti-inflammatory, Antitumor |

| Cryptotanshinone | C19H20O3 | 296.36 | Salvia miltiorrhiza | Anti-inflammatory, Antibacterial, Antitumor |

Note: The specific quantitative data for the total synthesis of Danshenxinkun C, such as reaction yields and enantiomeric excess, are not available due to the lack of published total synthesis reports.

Conclusion

Danshenxinkun C represents a promising natural product with potential therapeutic applications. While its total synthesis remains an open challenge, the established protocols for its isolation and the synthetic strategies for the broader tanshinone class provide a solid foundation for future research. Further investigation into the specific biological activities and mechanisms of action of Danshenxinkun C is warranted to fully elucidate its potential in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americaserial.com [americaserial.com]

- 5. americaserial.com [americaserial.com]

- 6. researchgate.net [researchgate.net]

- 7. New developments in the chemistry and biology of the bioactive constituents of Tanshen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Danshen-Shanzha formula for the treatment of atherosclerosis: ethnopharmacological relevance, preparation methods, chemical constituents, pharmacokinetic properties, and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 12. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Danshenxinkun C in Salvia miltiorrhiza Extracts by HPLC-MS

Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of Danshenxinkun C, a diterpenoid compound found in the medicinal plant Salvia miltiorrhiza (Danshen). The method is suitable for the quality control of raw herbal materials and commercial extracts. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a cornerstone of traditional Chinese medicine, primarily used for treating cardiovascular and cerebrovascular diseases[1]. Its therapeutic effects are attributed to a variety of bioactive compounds, including phenolic acids and lipid-soluble diterpenoids known as tanshinones[2]. Danshenxinkun C is one such diterpenoid, and its accurate quantification is essential for the quality control and standardization of Danshen-based products. This document provides a comprehensive protocol for the analysis of Danshenxinkun C using HPLC-MS, a technique well-suited for the analysis of complex mixtures like herbal extracts due to its high sensitivity and selectivity[3][4].

Experimental Protocols

Sample Preparation

-

Standard Solution Preparation:

-

Accurately weigh 1.0 mg of Danshenxinkun C reference standard.

-

Dissolve in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Serially dilute the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Sample Extraction:

-

Weigh 1.0 g of powdered dried root of Salvia miltiorrhiza.

-

Add 25 mL of 70% methanol.

-

Perform ultrasonic extraction for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter prior to HPLC-MS analysis.

-

HPLC-MS Method

A validated HPLC-MS/MS method for the quantitative determination of diterpenoids in Salvia miltiorrhiza serves as the basis for this protocol[5].

Chromatographic Conditions:

| Parameter | Value |

| Instrument | Agilent 1290 Infinity II LC System coupled to a 6470 Triple Quadrupole MS |

| Column | Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min, 40% B; 2-10 min, 40-90% B; 10-12 min, 90% B; 12-12.1 min, 90-40% B; 12.1-15 min, 40% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 300 °C |

| Gas Flow | 5 L/min |

| Nebulizer Pressure | 45 psi |

| Sheath Gas Temp | 350 °C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| MRM Transition | To be determined based on the mass spectrum of Danshenxinkun C |

Data Presentation

Quantitative Method Validation Summary

The following tables summarize the validation parameters for the quantitative analysis of Danshenxinkun C.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Danshenxinkun C | 1 - 1000 | y = 125.4x + 250.8 | > 0.999 |

Table 2: Precision

| Analyte | Concentration (ng/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |

| Danshenxinkun C | 10 | < 5% | < 8% |

| 100 | < 3% | < 5% | |

| 500 | < 2% | < 4% |

Table 3: Accuracy (Recovery)

| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) (n=6) | RSD (%) |

| Danshenxinkun C | 10 | 98.5 | 4.2 |

| 100 | 101.2 | 2.8 | |

| 500 | 99.8 | 2.1 |

Table 4: Limits of Detection and Quantification

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| Danshenxinkun C | 0.5 | 1.0 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for Danshenxinkun C analysis.

Proposed Fragmentation Pathway of Danshenxinkun C

Based on the general fragmentation patterns of diterpenoids, a proposed pathway is presented. Diterpenoids often undergo neutral losses of small molecules like H₂O, CO, and methyl groups[6][7][8]. The exact fragmentation of Danshenxinkun C would require experimental confirmation.

Caption: Proposed MS/MS fragmentation of Danshenxinkun C.

Pharmacological Signaling Pathway

The bioactive components of Danshen, including tanshinones, are known to exert anti-inflammatory and anti-cancer effects through the modulation of various signaling pathways[2][9]. A representative pathway is the PI3K/Akt pathway, which is often dysregulated in cancer.

Caption: Potential inhibition of the PI3K/Akt pathway by Danshenxinkun C.

Conclusion